N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 878064-58-5
VCID: VC5644622
InChI: InChI=1S/C23H24ClN7O/c1-29-22-18(15-25-29)21(26-17-7-5-6-16(24)14-17)27-23(28-22)31-12-10-30(11-13-31)19-8-3-4-9-20(19)32-2/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28)
SMILES: CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5OC
Molecular Formula: C23H24ClN7O
Molecular Weight: 449.94

N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 878064-58-5

Cat. No.: VC5644622

Molecular Formula: C23H24ClN7O

Molecular Weight: 449.94

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 878064-58-5

Specification

CAS No. 878064-58-5
Molecular Formula C23H24ClN7O
Molecular Weight 449.94
IUPAC Name N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H24ClN7O/c1-29-22-18(15-25-29)21(26-17-7-5-6-16(24)14-17)27-23(28-22)31-12-10-30(11-13-31)19-8-3-4-9-20(19)32-2/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28)
Standard InChI Key SKMWPBRBWIDORW-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

Structural and Chemical Characteristics

Core Structure and Key Functional Groups

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle known for its planar geometry and hydrogen-bonding potential. Key substituents include:

  • 6-Position: A 4-(2-methoxyphenyl)piperazin-1-yl group, introducing steric bulk and aromatic interactions.

  • 1-Position: A methyl group, enhancing lipophilicity.

  • 4-Amino Group: A primary amine linked to a 3-chlorophenyl ring, providing electron-withdrawing effects and potential for hydrogen bonding.

Table 1: Structural Comparison with Analogous Compounds

FeatureN-(3-Chlorophenyl)-6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-AminePF-4800567 6-(4-(4-Fluorophenyl)piperazin-1-yl)-1-Methyl-N-(o-Tolyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
CorePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Substituents3-Chlorophenyl, 2-methoxyphenylpiperazine, methylTetrahydro-2H-pyran-4-yl, m-chlorophenoxy4-Fluorophenylpiperazine, o-tolyl
Key Functional GroupsChlorine, methoxy, piperazine, methylChlorine, ether, oxane ringFluorine, methyl, piperazine

Molecular Properties

  • Molecular Weight: Estimated ~450–500 g/mol (based on similar compounds ).

  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the piperazine and aromatic groups.

  • Stability: Susceptible to hydrolysis at the amino group under acidic/basic conditions, as inferred from pyrazolo-pyrimidine derivatives.

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis likely involves multi-step reactions:

  • Core Formation: Cyclization of a pyrazole precursor with a pyrimidine-building block.

  • Piperazine Substitution: Introduction of the 4-(2-methoxyphenyl)piperazin-1-yl group via nucleophilic substitution or cross-coupling.

  • Amination: Coupling of the 3-chlorophenyl group to the 4-amino position.

Table 2: Key Reaction Steps and Conditions

StepReagents/ConditionsPurposeYield Estimate
Core SynthesisPOCl₃, DMF, 80°CCyclization of pyrazole/pyrimidine60–70%
Piperazine Attachment2-Methoxyphenylpiperazine, K₂CO₃, DMFNucleophilic substitution at position 650–60%
Amination3-Chlorophenylamine, Pd-catalyzed couplingFormation of C–N bond at position 440–50%

Challenges and Optimization Strategies

  • Steric Hindrance: The bulky 2-methoxyphenylpiperazine group may reduce reaction efficiency.

  • Purification: Column chromatography (e.g., silica gel) is critical to isolate the final product from byproducts.

Pharmacological and Biological Insights

Targeted Pathways and Mechanisms

The compound’s structural features suggest potential interactions with:

  • Kinases: Similar to PF-4800567, which inhibits CK1ε by occupying the ATP-binding pocket .

  • G-Protein Coupled Receptors (GPCRs): The piperazine and aromatic groups may mimic endogenous ligands.

Table 3: Potential Biological Targets and Activities

TargetProposed MechanismEvidence from Analogues
CK1εATP-binding site inhibitionPF-4800567 (IC₅₀ < 10 nM)
Adrenergic ReceptorsCompetitive antagonism at α₁-adrenergic receptorsPara-methoxyphenylpiperazine derivatives
Cancer Cell LinesInduction of apoptosis via kinase inhibitionPyrazolo-pyrimidines with cytotoxic effects

In Vitro and In Vivo Data Gaps

Structural and Functional Analogues

Comparative Analysis of Substituents

  • 3-Chlorophenyl vs. 3-Methoxyphenyl: Chlorine’s electron-withdrawing effect enhances metabolic stability compared to methoxy groups .

  • Piperazine Substituents: 2-Methoxyphenylpiperazine improves solubility and receptor binding affinity over simpler piperazine derivatives .

Table 4: Impact of Substituents on Pharmacokinetics

SubstituentProperty AffectedAdvantage
3-ChlorophenylMetabolic stabilitySlower oxidation, prolonged half-life
2-MethoxyphenylSolubility, receptor bindingEnhanced aqueous solubility, affinity
Methyl GroupLipophilicityImproved membrane permeability

Crystallographic Insights

While no crystal data exists for this compound, the planar pyrazolo-pyrimidine core observed in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests similar conformational rigidity, critical for target binding.

Research Gaps and Future Directions

Experimental Validation Needs

  • Kinase Profiling: High-throughput screening to identify primary targets (e.g., CK1ε, CDKs).

  • ADME Studies: Solubility, permeability, and metabolic stability assessments.

Structural Optimization Strategies

  • Fluorine Substitution: Replace chlorine with fluorine to modulate electronic properties.

  • Piperazine Modifications: Introduce N-methyl or alkyl chains to enhance CNS penetration.

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